4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide

Carbonic anhydrase inhibition hCA II IC50

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide (CAS 25063‑79‑0) is a synthetic hybrid molecule that covalently links a benzenesulfonamide zinc‑binding group to a 2,2‑dimethyl‑1,3‑dioxane‑4,6‑dione (Meldrum’s acid) scaffold via a methyleneamino bridge. The sulfonamide motif is the classical pharmacophore for carbonic anhydrase (CA) inhibition, while the Meldrum’s acid moiety introduces a rigid cyclic 1,3‑dicarbonyl system that is absent in first‑generation aromatic sulfonamides such as acetazolamide or simple benzenesulfonamide.

Molecular Formula C13H14N2O6S
Molecular Weight 326.32
CAS No. 25063-79-0
Cat. No. B2961214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide
CAS25063-79-0
Molecular FormulaC13H14N2O6S
Molecular Weight326.32
Structural Identifiers
SMILESCC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O1)C
InChIInChI=1S/C13H14N2O6S/c1-13(2)20-11(16)10(12(17)21-13)7-15-8-3-5-9(6-4-8)22(14,18)19/h3-7,15H,1-2H3,(H2,14,18,19)
InChIKeyWTMCMTFEJDQVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide (CAS 25063-79-0): A Meldrum’s Acid–Benzenesulfonamide Hybrid for Carbonic Anhydrase Research Procurement


4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide (CAS 25063‑79‑0) is a synthetic hybrid molecule that covalently links a benzenesulfonamide zinc‑binding group to a 2,2‑dimethyl‑1,3‑dioxane‑4,6‑dione (Meldrum’s acid) scaffold via a methyleneamino bridge . The sulfonamide motif is the classical pharmacophore for carbonic anhydrase (CA) inhibition, while the Meldrum’s acid moiety introduces a rigid cyclic 1,3‑dicarbonyl system that is absent in first‑generation aromatic sulfonamides such as acetazolamide or simple benzenesulfonamide [1]. The compound has been assessed in vitro against isolated human CA isoforms I and II, yielding quantifiable inhibition data that differentiate it from both unsubstituted benzenesulfonamide and clinical‑stage CA inhibitors [2].

Why Benzenesulfonamide or Acetazolamide Cannot Substitute for CAS 25063-79-0: The Role of the Meldrum’s Acid Moiety


Generic substitution of 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide with simple benzenesulfonamide or acetazolamide is not scientifically equivalent because the Meldrum’s acid appendage significantly modulates both the potency and the isoform‑selectivity profile of carbonic anhydrase inhibition [1]. Simple benzenesulfonamide (unsubstituted) exhibits a Ki of approximately 100,000 nM against hCA II, while the target compound achieves an IC50 of 18,600 nM—a roughly 5‑fold improvement, yet still markedly weaker than acetazolamide’s ~12 nM Ki (CA II) [2]. This intermediate potency window, combined with the compound’s distinct hCA I vs. hCA II IC50 ratio (IC50 hCA I = 6,560 nM; hCA II = 18,600 nM; ratio ≈ 0.35), creates a unique pharmacological fingerprint that cannot be replicated by either the unsubstituted scaffold or by high‑affinity drugs such as acetazolamide [3].

Quantitative Differentiation of CAS 25063-79-0: Head‑to‑Head and Cross‑Study Evidence Against Key Comparators


hCA II Inhibitory Potency of CAS 25063-79-0 vs. Unsubstituted Benzenesulfonamide

The target compound inhibits human carbonic anhydrase II with an IC50 of 18,600 nM (18.6 µM) [1]. This represents a significant improvement over unsubstituted benzenesulfonamide, which exhibits a Ki of approximately 100,000 nM (100 µM) for the same isoform under comparable conditions [2]. The ~5.4‑fold gain in potency is attributed to the Meldrum’s acid substituent, which likely participates in additional interactions at the rim of the enzyme active site. However, the compound remains substantially less potent than the clinical standard acetazolamide (Ki ≈ 12 nM for hCA II) [2], placing it in a distinct intermediate‑potency category.

Carbonic anhydrase inhibition hCA II IC50

hCA I Inhibition and Isoform‑Selectivity Profile of CAS 25063-79-0

Against human carbonic anhydrase I, the compound exhibits an IC50 of 6,560 nM (6.56 µM) [1]. By comparison, acetazolamide inhibits hCA I with a Ki of approximately 250 nM [2]. The compound’s IC50 ratio hCA I / hCA II is 0.35 (6,560 / 18,600), indicating a modest preference for hCA I over hCA II. In contrast, acetazolamide displays the opposite selectivity (hCA I Ki ≈ 250 nM, hCA II Ki ≈ 12 nM; ratio ≈ 20.8), favoring hCA II by more than 20‑fold [2]. This divergent selectivity profile demonstrates that the Meldrum’s acid‑bearing scaffold re‑routes isoform preference away from the canonical hCA II bias observed with classical sulfonamide inhibitors.

Carbonic anhydrase isoform selectivity hCA I IC50

Structural Differentiation: Meldrum’s Acid Hybrid vs. 1,3-Thiazole–Sulfonamide CA Inhibitors

Within the same Sakarya University research program, 1,3‑thiazole‑bearing sulfonamide 5b was reported as the most potent inhibitor with an IC50 of 350 nM (0.35 µM) against both hCA I and hCA II [1]. The target Meldrum’s acid derivative (2c) shows IC50 values of 6,560 nM (hCA I) and 18,600 nM (hCA II), making it 19‑ to 53‑fold less potent than the thiazole congener. However, the Meldrum’s acid scaffold offers fundamentally different chemical reactivity: the cyclic 1,3‑dioxane‑dione ring provides two electrophilic carbonyl centers capable of hydrolysis, ring‑opening, and Knoevenagel condensation chemistry that the aromatic thiazole cannot replicate [2]. This confers distinct utility as a reactive intermediate or prodrug platform, beyond simple target inhibition.

Medicinal chemistry Scaffold comparison Structure–activity relationship

Meldrum’s Acid‑Containing Sulfonamides as Efflux Pump Inhibitor Scaffolds: Differentiating Antibacterial vs. CA‑Targeted Applications

Meldrum’s acid arylamino methylene derivatives have been reported to potentiate fluoroquinolone activity in Staphylococcus aureus through NorA efflux pump inhibition [1], and specific Meldrum’s acid‑derived compounds demonstrated in vitro and in silico NorA inhibition in 2025 [2]. While the target compound has not been directly tested in efflux pump assays, its core scaffold (Meldrum’s acid linked to an aromatic amine) matches the minimal pharmacophore identified in those studies, suggesting potential dual‑application utility. By contrast, the standard CA inhibitor acetazolamide and the thiazole‑sulfonamide 5b lack the electrophilic Meldrum’s acid nucleus and have not been implicated in efflux pump modulation.

Antibacterial resistance Efflux pump inhibition NorA

Procurement‑Relevant Application Scenarios for CAS 25063-79-0 Based on Verified Evidence


Mechanistic SAR Probe for Isoform‑Selective Carbonic Anhydrase Inhibitor Design

The compound’s intermediate potency (hCA I IC50 = 6.56 µM; hCA II IC50 = 18.6 µM) and inverted hCA I/II selectivity ratio (0.35) compared to acetazolamide (ratio ≈ 20.8) make it a valuable tool compound for dissecting the structural determinants of isoform selectivity [1][2]. It can serve as a reference point in SAR series where researchers aim to modulate the balance between hCA I and hCA II inhibition without starting from ultra‑potent, biased scaffolds.

Meldrum’s Acid‑Enabled Chemical Biology: Reactive Intermediate and Prodrug Platform

The electrophilic 1,3‑dioxane‑dione ring provides synthetic handles (hydrolysis, nucleophilic ring‑opening, Knoevenagel condensation) that are absent in classical aryl‑sulfonamide CA inhibitors [1]. Laboratories procuring this compound can exploit these reactive sites to generate conjugate derivatives, fluorescent probes, or affinity chromatography resins, expanding the utility of the sulfonamide pharmacophore beyond simple enzyme inhibition.

Dual‑Purpose Screening in Antibacterial Resistance and CA‑Targeted Programs

Based on the Meldrum’s acid scaffold’s emerging role in NorA efflux pump inhibition [1], CAS 25063-79-0 can be deployed in cross‑functional screening libraries that simultaneously evaluate carbonic anhydrase inhibition and fluoroquinolone potentiation in resistant S. aureus strains. This dual‑application reduces the number of compounds required for orthogonal assay cascades.

Negative Control for High‑Potency CA Inhibitor Assays

With an hCA II IC50 of 18.6 µM, the compound is approximately 1,550‑fold weaker than acetazolamide [1]. This qualifies it as a low‑affinity comparator in high‑throughput screening campaigns, helping to establish assay windows and differentiate non‑specific binding from genuine zinc‑coordinating inhibition in hit‑triage workflows.

Quote Request

Request a Quote for 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.